molecular formula C8H13NO B13608398 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile

1-(Isopropoxymethyl)cyclopropane-1-carbonitrile

Cat. No.: B13608398
M. Wt: 139.19 g/mol
InChI Key: CSKQTYJTBBNHHR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile involves several steps. One common method includes the reaction of cyclopropane derivatives with isopropoxymethyl halides under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropane ring, allowing it to react with the isopropoxymethyl halide .

bulk custom synthesis services are available for large-scale production .

Chemical Reactions Analysis

1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

1-(Isopropoxymethyl)cyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The cyclopropane ring and nitrile group may play a role in binding to these targets, influencing their activity and leading to various biochemical effects .

Comparison with Similar Compounds

1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives and nitrile-containing compounds:

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(propan-2-yloxymethyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C8H13NO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-4,6H2,1-2H3

InChI Key

CSKQTYJTBBNHHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CC1)C#N

Origin of Product

United States

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